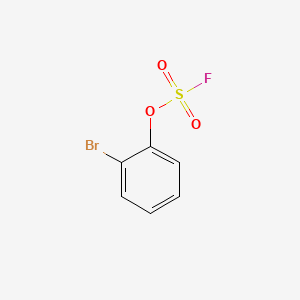![molecular formula C10H8BrNS B14033527 5-Bromo-2-cyclopropylbenzo[d]thiazole](/img/structure/B14033527.png)
5-Bromo-2-cyclopropylbenzo[d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-cyclopropylbenzo[d]thiazole is a heterocyclic compound that contains a thiazole ring fused with a benzene ring, substituted with a bromine atom at the 5-position and a cyclopropyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyclopropylbenzo[d]thiazole typically involves the bromination of 2-cyclopropylbenzo[d]thiazole. One common method includes the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron trifluoromethanesulfonate. The reaction is usually carried out in an organic solvent such as dichloromethane under controlled temperature conditions to ensure high selectivity and yield .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity while minimizing environmental impact. The use of recyclable brominating reagents and catalysts, as well as solvent recovery systems, are common practices to achieve these goals .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-cyclopropylbenzo[d]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazoles, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
5-Bromo-2-cyclopropylbenzo[d]thiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial, antiviral, and anticancer compounds
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-cyclopropylbenzo[d]thiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The thiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the biological activity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromothiazole: A simpler analog without the cyclopropyl group, used in similar applications.
2-Cyclopropylbenzo[d]thiazole: Lacks the bromine substitution, affecting its reactivity and applications.
Benzothiazole Derivatives: A broad class of compounds with varying substitutions on the benzothiazole ring, each with unique properties and applications.
Uniqueness
5-Bromo-2-cyclopropylbenzo[d]thiazole is unique due to the presence of both the bromine atom and the cyclopropyl group, which confer distinct electronic and steric properties. These features can enhance its reactivity and specificity in chemical reactions and biological interactions, making it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C10H8BrNS |
|---|---|
Poids moléculaire |
254.15 g/mol |
Nom IUPAC |
5-bromo-2-cyclopropyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H8BrNS/c11-7-3-4-9-8(5-7)12-10(13-9)6-1-2-6/h3-6H,1-2H2 |
Clé InChI |
HUJVINKYFHRKAC-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NC3=C(S2)C=CC(=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


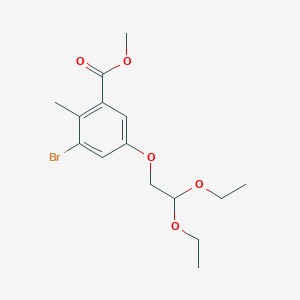
![N-Benzyl-octahydrocyclopenta[C]pyrrol-5-amine dihydrochloride](/img/structure/B14033456.png)
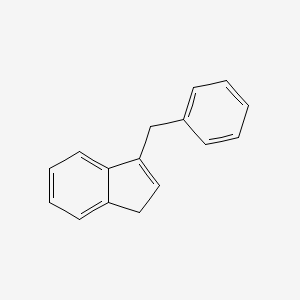
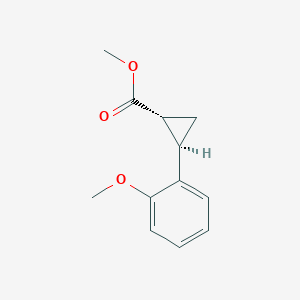
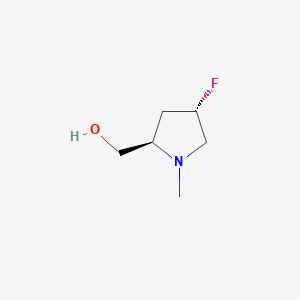
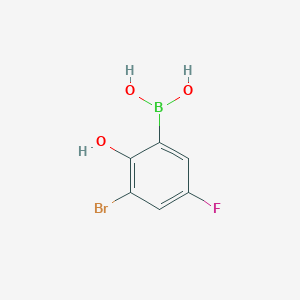

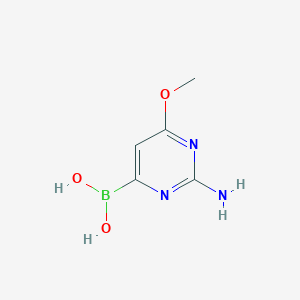
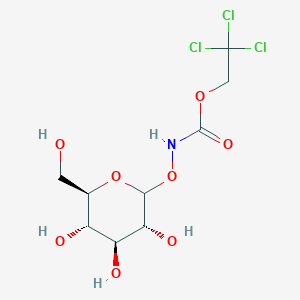
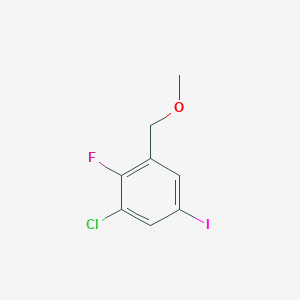
![Sulfuric acid mono-[2-(2-phenylaminoethanesulfonyl)ethyl] ester](/img/structure/B14033499.png)

![3-Bromoimidazo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B14033504.png)
